N-ethyl-[1,3]thiazolo[4,5-c]pyridin-2-amine
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Overview
Description
N-ethyl-[1,3]thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine core. One common method includes the reaction of hydrazonoyl halides with appropriate thiosemicarbazides under ethanol and triethylamine conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-[1,3]thiazolo[4,5-c]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen or sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-ethyl-[1,3]thiazolo[4,5-c]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-ethyl-[1,3]thiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis . In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atom in the pyridine ring.
Thiazolo[4,5-d]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, which can alter their biological activity and chemical reactivity.
Uniqueness
N-ethyl-[1,3]thiazolo[4,5-c]pyridin-2-amine is unique due to its specific ring fusion and the presence of an ethyl group, which can influence its solubility, reactivity, and biological activity .
Properties
Molecular Formula |
C8H9N3S |
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Molecular Weight |
179.24 g/mol |
IUPAC Name |
N-ethyl-[1,3]thiazolo[4,5-c]pyridin-2-amine |
InChI |
InChI=1S/C8H9N3S/c1-2-10-8-11-6-5-9-4-3-7(6)12-8/h3-5H,2H2,1H3,(H,10,11) |
InChI Key |
MRIMFKIBUJFGJB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(S1)C=CN=C2 |
Origin of Product |
United States |
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